molecular formula C16H25N3 B7921089 [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-cyclopropyl-amine

[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-cyclopropyl-amine

Cat. No.: B7921089
M. Wt: 259.39 g/mol
InChI Key: AMWDPMTZSPEQQU-UHFFFAOYSA-N
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Description

[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-cyclopropyl-amine: is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a benzyl group, and a cyclopropylamine moiety, making it a versatile molecule for synthetic and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-cyclopropyl-amine typically involves multi-step organic reactions. One common approach is the reductive amination of a ketone precursor with an amine. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Catalysts and automated systems are often employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the benzyl or cyclopropylamine moieties are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like halides, alcohols, or amines, often in polar aprotic solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological studies, it serves as a ligand for receptor binding assays, helping to elucidate the interactions between small molecules and biological targets.

Industry: In the industrial sector, the compound is utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-cyclopropyl-amine exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological responses. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

    Piperidine derivatives: These compounds share a similar nitrogen-containing ring structure and are widely studied for their pharmacological properties.

    Cyclopropylamines: Compounds with a cyclopropylamine moiety are known for their stability and reactivity, making them useful in synthetic chemistry.

Uniqueness: What sets [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-cyclopropyl-amine apart is its combination of structural features, which confer unique reactivity and binding properties. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

1-(2-aminoethyl)-N-benzyl-N-cyclopropylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3/c17-9-11-18-10-8-16(13-18)19(15-6-7-15)12-14-4-2-1-3-5-14/h1-5,15-16H,6-13,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWDPMTZSPEQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=CC=C2)C3CCN(C3)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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